Copiktra

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

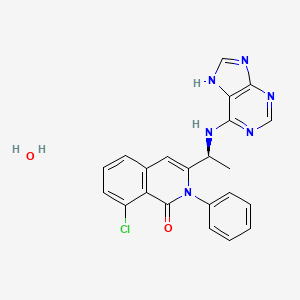

Duvelisib, also known as IPI-145 and INK-1197, is an orally bioavailable, highly selective and potent small molecule inhibitor of the delta and gamma isoforms of phosphoinositide-3 kinase (PI3K) with potential immunomodulating and antineoplastic activities. Upon administration, PI3K delta/gamma inhibitor IPI 145 prevents the activation of the PI3K delta/gamma-mediated signaling pathways which may lead to a reduction in cellular proliferation in PI3K delta/gamma-expressing tumor cells. Unlike other isoforms of PI3K, the delta and gamma isoforms are overexpressed primarily in hematologic malignancies and inflammatory and autoimmune diseases.

Aplicaciones Científicas De Investigación

Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL)

Copiktra is approved for adult patients with relapsed or refractory CLL/SLL after at least two prior therapies. Clinical trials have demonstrated significant efficacy:

- Progression-Free Survival (PFS) : In a pivotal trial, patients treated with this compound had a median PFS of 16.4 months compared to 9.1 months for those receiving ofatumumab, a standard comparator .

- Overall Response Rate (ORR) : The ORR was 78% for this compound compared to 39% for ofatumumab, indicating a substantial improvement in disease response rates .

Follicular Lymphoma (FL)

For patients with relapsed or refractory FL, this compound has shown promising results:

- In a study involving 83 patients with FL, 42% achieved either complete or partial tumor shrinkage .

- The drug received accelerated approval from the FDA based on early evidence of efficacy in this population .

Peripheral T-cell Lymphoma (PTCL)

This compound is currently being investigated for its efficacy in PTCL, a rare and aggressive form of lymphoma. Preliminary data from Phase 2 trials indicate an ORR of 48%, with a complete response rate of 33% among treated patients . This application is particularly noteworthy as PTCL often has limited treatment options.

Case Studies

Case Study 1: Long-term Outcomes in CLL/SLL

A long-term analysis from the DUO trial revealed that patients receiving this compound had a median overall survival of 52.3 months after treatment initiation. This underscores the drug's potential to not only improve response rates but also extend survival in heavily pre-treated populations .

Case Study 2: Efficacy in Refractory FL

In another clinical evaluation focusing on refractory FL patients, this compound demonstrated significant activity, leading to ongoing trials aimed at confirming its efficacy and safety profile in this challenging patient group .

Safety Profile

While this compound has shown considerable efficacy, it is essential to consider its safety profile:

- The FDA has issued warnings regarding an increased risk of serious side effects compared to other treatments, including infections, gastrointestinal issues, and liver enzyme elevation .

- Ongoing monitoring and studies are critical to fully understand the long-term safety implications of this compound use in various populations.

Propiedades

Número CAS |

1386861-49-9 |

|---|---|

Fórmula molecular |

C22H19ClN6O2 |

Peso molecular |

434.884 |

Nombre IUPAC |

(S)-3-(1-((9H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one hydrate |

InChI |

InChI=1S/C22H17ClN6O.H2O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15;/h2-13H,1H3,(H2,24,25,26,27,28);1H2/t13-;/m0./s1 |

Clave InChI |

FQLHRUBTGKTKPZ-ZOWNYOTGSA-N |

SMILES |

O=C1N(C2=CC=CC=C2)C([C@@H](NC3=C4N=CNC4=NC=N3)C)=CC5=C1C(Cl)=CC=C5.[H]O[H] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

IPI145; IPI 145; IPI-145. INK1197; INK 1197; INK-1197; Duvelisib; Copiktra; Duvelisib hydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.